DC4 Crosslinker

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

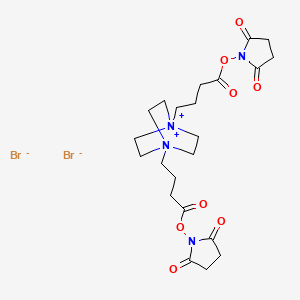

DC4 Crosslinker, formalmente conocido como 1,4-bis[4-[(2,5-dioxo-1-pirrolidinil)oxi]-4-oxobutyl]-1,4-diazoniabiciclo[2.2.2]octano, dibromuro, es un reactivo de entrecruzamiento escindible por espectrometría de masas. Se utiliza principalmente en estudios de interacción de proteínas debido a su capacidad de fragmentar péptidos entrecruzados en sus péptidos componentes mediante disociación inducida por colisión o desintegración en la fuente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de DC4 Crosslinker implica la reacción de aminas cíclicas con reactivos específicos para formar la estructura de entrecruzamiento deseada. El proceso típicamente incluye los siguientes pasos:

Formación de la estructura central: La estructura central del entrecruzamiento se sintetiza haciendo reaccionar aminas cíclicas con reactivos apropiados en condiciones controladas.

Adición de grupos funcionales: Se agregan grupos funcionales como 2,5-dioxo-1-pirrolidinil a la estructura central para mejorar su reactividad y estabilidad.

Purificación: El compuesto sintetizado se purifica utilizando técnicas como la cromatografía para garantizar una alta pureza y rendimiento.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso implica:

Síntesis a granel: Se sintetizan grandes cantidades de la estructura central en reactores industriales.

Funcionalización: Se agregan grupos funcionales a granel a la estructura central.

Purificación y control de calidad: El producto final se purifica y se somete a rigurosas medidas de control de calidad para garantizar la consistencia y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

DC4 Crosslinker experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reacciones de oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando su estructura química y reactividad.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones con this compound incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

Solventes: Como el dimetilsulfóxido y la solución salina tamponada con fosfato.

Principales productos formados

Los principales productos formados a partir de reacciones que involucran this compound dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir compuestos de entrecruzamiento sustituidos .

Aplicaciones Científicas De Investigación

DC4 Crosslinker tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Estudios de interacción de proteínas: Se utiliza para mapear las interacciones de proteínas y su dinámica al entrecruzar proteínas y analizar los complejos resultantes mediante espectrometría de masas.

Biología estructural: El compuesto ayuda a determinar la estructura de los complejos proteicos al estabilizar las interacciones para su análisis.

Descubrimiento de fármacos: Ayuda a identificar posibles objetivos farmacológicos al mapear las interacciones proteína-proteína.

Biotecnología: El compuesto se utiliza en el desarrollo de aplicaciones biotecnológicas, como la inmovilización de enzimas y el desarrollo de biosensores.

Mecanismo De Acción

DC4 Crosslinker ejerce sus efectos formando enlaces covalentes entre proteínas, estabilizando así las interacciones proteína-proteína. El compuesto contiene dos cargas positivas intrínsecas, que permiten que los péptidos entrecruzados se fragmenten en sus péptidos componentes mediante disociación inducida por colisión o desintegración en la fuente. Esta fragmentación permite la identificación de péptidos entrecruzados como pares de iones separados por masas definidas . Los objetivos moleculares de this compound son principalmente proteínas, y las vías involucradas incluyen vías de interacción proteína-proteína .

Comparación Con Compuestos Similares

Compuestos similares

Bis(sulfosuccinimidil)suberato (BS3): Otro reactivo de entrecruzamiento utilizado en estudios de interacción de proteínas.

Disuccinimidil suberato (DSS): Un entrecruzamiento comúnmente utilizado para estabilizar complejos proteicos.

Sulfo-EGS (bis(sulfosuccinimidilsuccinato) de etilenglicol): Un entrecruzamiento soluble en agua utilizado en diversas aplicaciones bioquímicas.

Singularidad de DC4 Crosslinker

This compound es único debido a su naturaleza escindible por espectrometría de masas, que permite la identificación de péptidos entrecruzados mediante fragmentación. Esta característica lo distingue de otros entrecruzamientos que no tienen esta capacidad. Además, la presencia de cargas positivas intrínsecas mejora su reactividad y estabilidad, lo que lo convierte en una herramienta valiosa en estudios de interacción de proteínas .

Actividad Biológica

DC4 Crosslinker is a specialized bifunctional reagent primarily utilized in proteomics and mass spectrometry. Its unique structural properties enable efficient crosslinking of peptides, facilitating the study of protein interactions and complex formations. This article delves into the biological activity of DC4, highlighting its mechanisms, applications, and research findings.

Structural Characteristics

This compound spans approximately 18 Å in length and features two intrinsic positive charges. This design enhances its reactivity with amine groups in proteins, particularly targeting lysine residues. The compound forms stable amide bonds through crosslinking reactions, which can be influenced by pH and temperature conditions .

The biological activity of DC4 is significantly linked to its ability to stabilize protein complexes and interactions. By covalently linking proteins, DC4 allows researchers to capture transient interactions that might otherwise go undetected under native conditions. This capability is essential for investigating cellular processes, signaling pathways, and the structural dynamics of proteins within biological systems .

Fragmentation and Identification

One of the standout features of DC4 is its cleavable nature under mass spectrometry conditions. When subjected to collision-induced dissociation (CID), crosslinked peptides can fragment into their constituent peptides, allowing for detailed analysis and identification. The fragmentation typically occurs adjacent to the positive charges, producing characteristic ions that facilitate peptide identification .

Applications in Research

This compound has broad applications in biochemical research, including:

- Protein Interaction Studies : It stabilizes protein complexes for subsequent analysis using mass spectrometry, aiding in the identification of interaction networks.

- Structural Biology : Researchers use DC4 to probe the quaternary structures of proteins, providing insights into their functional implications within cellular contexts.

- Dynamic Interaction Mapping : The ability to capture transient interactions makes DC4 invaluable for understanding complex biological systems .

Comparative Analysis with Other Crosslinkers

The following table compares DC4 with other commonly used crosslinkers:

| Compound Name | Length (Å) | Unique Features |

|---|---|---|

| This compound | 18 | Cleavable under MS conditions; stabilizes complexes |

| Bis(sulfosuccinimidyl)suberate | 11.4 | Commonly used for bridging Cα–Cα distances |

| Disuccinimidylsuberate | 13.5 | Lacks sulfonic acid group; similar applications |

| Formaldehyde | Variable | Non-selective; permeates cell membranes |

| Quaternary Diamines | Variable | Enhances positive charge; various applications |

Case Studies

Several studies have demonstrated the effectiveness of DC4 in probing protein interactions:

- Protein Complex Stabilization : In a study involving the enzyme aldolase, researchers utilized DC4 to stabilize protein-protein interactions for mass spectrometric analysis. The results indicated that DC4 effectively captured transient interactions, allowing for a comprehensive understanding of the enzyme's functional dynamics .

- Mass Spectrometry Methodologies : A recent study developed an all-in-one pseudo-MS3 method leveraging DC4's properties. This method showed that high-intensity peptides could be generated in-source, simplifying crosslink identification by detecting separable peptides from liberated crosslinks .

- Dynamic Interaction Studies : Another research effort focused on mapping dynamic protein interactions using DC4. The study highlighted how the crosslinker could provide snapshots of transient interactions, contributing to a deeper understanding of cellular signaling pathways .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[4-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-1,4-diazoniabicyclo[2.2.2]octan-1-yl]butanoate;dibromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O8.2BrH/c27-17-5-6-18(28)23(17)33-21(31)3-1-9-25-11-14-26(15-12-25,16-13-25)10-2-4-22(32)34-24-19(29)7-8-20(24)30;;/h1-16H2;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWAJFDEYIAPKX-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC[N+]23CC[N+](CC2)(CC3)CCCC(=O)ON4C(=O)CCC4=O.[Br-].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Br2N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is unique about the DC4 crosslinker compared to other crosslinkers used in studying protein interactions?

A1: The this compound belongs to a class of quaternary diamines designed to be cleavable in mass spectrometry. [] This feature is crucial because it allows researchers to identify crosslinked peptides more easily. Traditional crosslinkers often create complex data that is challenging to analyze by mass spectrometry. The cleavable nature of DC4 simplifies this analysis, making it a valuable tool for studying protein interactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.